

A Technical Guide to the Molecular Weight of L-Arginine-¹⁵N₄ Hydrochloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *L-Arginine-15N₄ hydrochloride*

Cat. No.: *B120872*

[Get Quote](#)

This document provides a detailed examination of the molecular weight of L-Arginine-¹⁵N₄ hydrochloride, an isotopically labeled form of the amino acid L-arginine. This guide is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds in their work, such as in mass spectrometry-based proteomics and metabolomics.

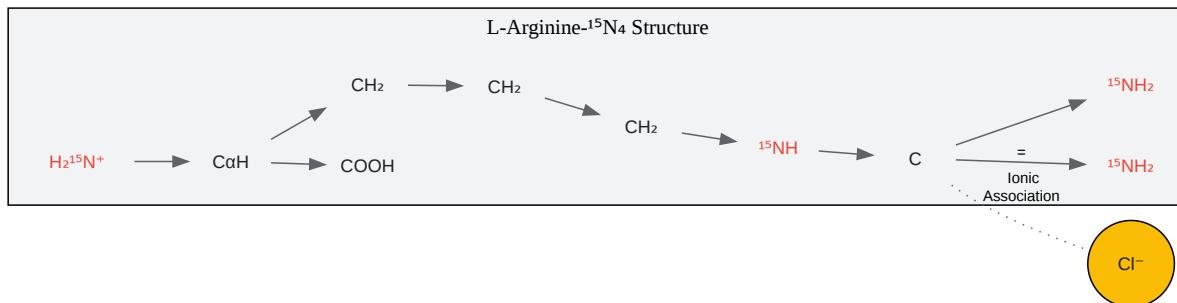
Chemical Identity and Formula

L-Arginine-¹⁵N₄ hydrochloride is a variant of L-Arginine hydrochloride where all four nitrogen (N) atoms have been replaced with the heavy isotope, nitrogen-15 (¹⁵N). The standard, unlabeled form of L-arginine hydrochloride has the chemical formula C₆H₁₅ClN₄O₂ and a molecular weight of approximately 210.66 g/mol [1][2].

For the isotopically labeled version, the molecular formula is written as C₆H₁₅Cl[¹⁵N]₄O₂. The incorporation of the ¹⁵N isotope results in a predictable mass shift, making it a valuable internal standard for quantitative analysis. The molecular weight of L-Arginine-¹⁵N₄ hydrochloride is 214.64 g/mol [3][4][5].

Calculation of Molecular Weight

The molecular weight is the sum of the atomic masses of all atoms in the molecule. For L-Arginine-¹⁵N₄ hydrochloride, this calculation involves using the isotopic mass of ¹⁵N and the standard atomic weights of the other elements. The stable isotope of nitrogen, ¹⁵N, has a relative atomic mass of 15.000109[6][7].


The table below details the contribution of each element to the final molecular weight.

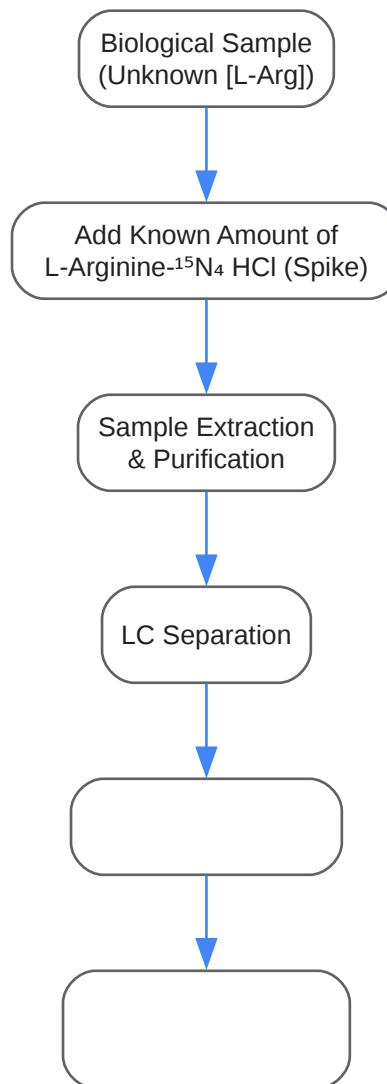
Element	Symbol	Isotope	No. of Atoms	Atomic Mass (g/mol)	Total Mass Contribution (g/mol)
Carbon	C	¹² C	6	12.011	72.066
Hydrogen	H	¹ H	15	1.008	15.120
Chlorine	Cl	-	1	35.453	35.453
Nitrogen	N	¹⁵ N	4	15.000109	60.000436
Oxygen	O	¹⁶ O	2	15.999	31.998
Total	28		214.6374		

Note: Standard IUPAC atomic weights are used for non-labeled elements. The calculated value of 214.6374 g/mol is consistent with the commonly cited molecular weight of 214.64 g/mol .

Molecular Structure

The fundamental structure of L-Arginine consists of a carboxylic acid group, an α -amino group, and a side chain terminating in a guanidinium group. In L-Arginine-¹⁵N₄ hydrochloride, the four nitrogen atoms—one in the α -amino group and three in the guanidinium group—are the ¹⁵N isotope. The hydrochloride salt is formed by the protonation of one of these basic nitrogen centers, typically in the guanidinium group, with a chloride counter-ion.

[Click to download full resolution via product page](#)


Caption: Molecular structure of L-Arginine- $^{15}\text{N}_4$ hydrochloride.

Experimental Applications

The precise mass difference between the labeled and unlabeled forms of L-arginine allows for its use as an internal standard in mass spectrometry.

Workflow: Stable Isotope Dilution Mass Spectrometry (SID-MS)

- Sample Preparation: A known quantity of L-Arginine- $^{15}\text{N}_4$ hydrochloride (the "spike") is added to a biological sample (e.g., plasma, cell lysate) containing an unknown quantity of endogenous, unlabeled L-arginine.
- Extraction and Separation: The amino acids are extracted from the sample matrix. Separation is typically achieved using liquid chromatography (LC).
- Mass Spectrometry Analysis: The sample is ionized and analyzed by a mass spectrometer. The instrument detects and quantifies the ion signals for both the unlabeled L-arginine (M) and the ^{15}N -labeled L-arginine (M+4).
- Quantification: The concentration of the endogenous L-arginine is calculated from the ratio of the signal intensities of the unlabeled and labeled forms.

[Click to download full resolution via product page](#)

Caption: Workflow for quantification using a stable isotope standard.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. L-arginine, hydrochloride [webbook.nist.gov]

- 2. L-Arginine, monohydrochloride | C6H15ClN4O2 | CID 66250 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 3. L-Arginine-15N4 15N 98atom, 97 CP 204633-95-4 [sigmaaldrich.com]
- 4. L-Arginine·HCl (Â¹âœµNâœ, 98%) | Cambridge Isotope Laboratories, Inc.
[isotope.com]
- 5. usbio.net [usbio.net]
- 6. Nitrogen-15 - isotopic data and properties [chemlin.org]
- 7. nitrogen-15 atom (CHEBI:36934) [ebi.ac.uk]
- To cite this document: BenchChem. [A Technical Guide to the Molecular Weight of L-Arginine-¹⁵N₄ Hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b120872#l-arginine-15n4-hydrochloride-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com